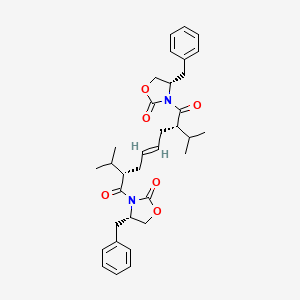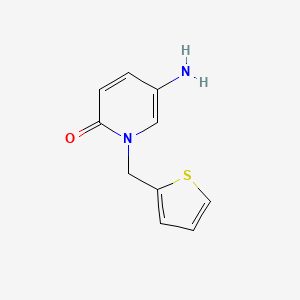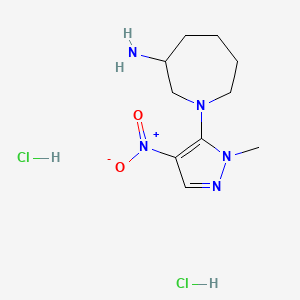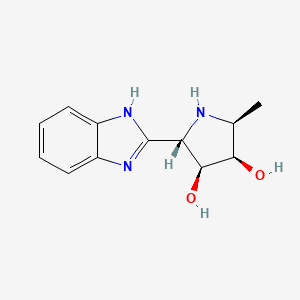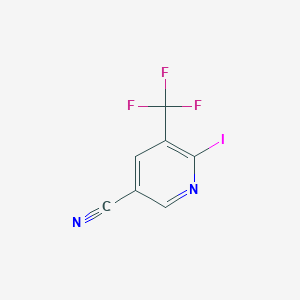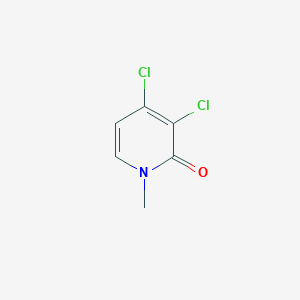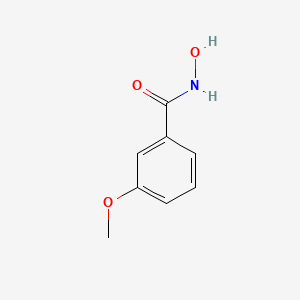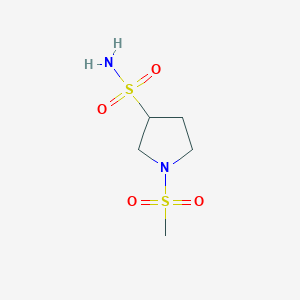
1-Methanesulfonylpyrrolidine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methanesulfonylpyrrolidine-3-sulfonamide is a chemical compound with the molecular formula C₅H₁₂N₂O₄S₂. It is a sulfonamide derivative, which means it contains a sulfonamide functional group. Sulfonamides are known for their wide range of biological activities and are commonly used in pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methanesulfonylpyrrolidine-3-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method is efficient and environmentally friendly, as it does not require additional pre-functionalization and de-functionalization steps . Another method involves the reaction of sulfonyl chlorides with amines under mild conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of sulfonyl chlorides and amines. The reaction is typically carried out in the presence of a base, such as triethylamine, and an organic solvent, like acetonitrile .
Análisis De Reacciones Químicas
Types of Reactions
1-Methanesulfonylpyrrolidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into different sulfonamide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonamide derivatives, which can have different biological activities and applications .
Aplicaciones Científicas De Investigación
1-Methanesulfonylpyrrolidine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Sulfonamide derivatives are known for their use in treating bacterial infections and other medical conditions.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Methanesulfonylpyrrolidine-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the activity of enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Sulfonamides: Other sulfonamide derivatives, such as sulfamethoxazole and sulfadiazine, share similar structural features and biological activities.
Sulfonimidates: These compounds have a similar sulfur-containing functional group and are used in various chemical syntheses.
Uniqueness
1-Methanesulfonylpyrrolidine-3-sulfonamide is unique due to its specific structure, which includes both a methanesulfonyl and a pyrrolidine group. This combination of functional groups can result in distinct chemical and biological properties compared to other sulfonamide derivatives .
Propiedades
Fórmula molecular |
C5H12N2O4S2 |
|---|---|
Peso molecular |
228.3 g/mol |
Nombre IUPAC |
1-methylsulfonylpyrrolidine-3-sulfonamide |
InChI |
InChI=1S/C5H12N2O4S2/c1-12(8,9)7-3-2-5(4-7)13(6,10)11/h5H,2-4H2,1H3,(H2,6,10,11) |
Clave InChI |
FUNRYBGXIJNFMM-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1CCC(C1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


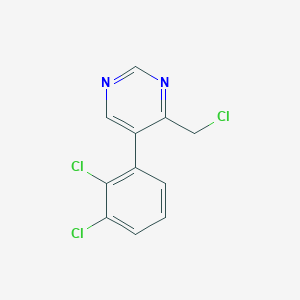
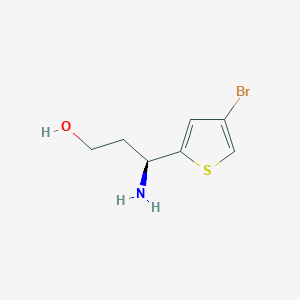
![3-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13089281.png)
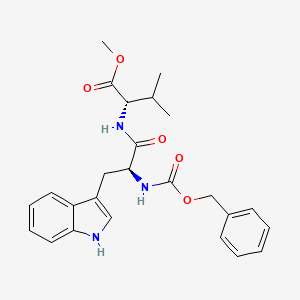
![2-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089292.png)
